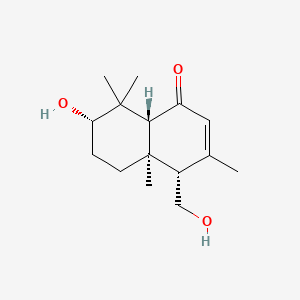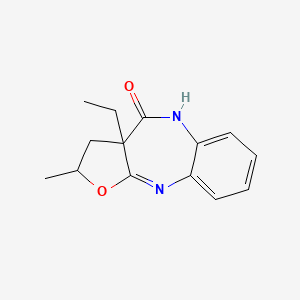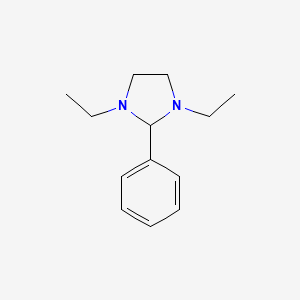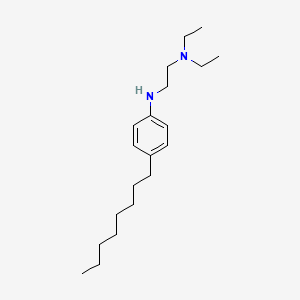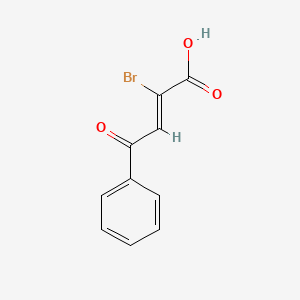![molecular formula C9H13NO3S B14439766 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid CAS No. 80071-59-6](/img/structure/B14439766.png)
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a sulfonic acid group and an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using sulfur trioxide and fuming sulfuric acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. The use of continuous reactors and advanced separation techniques can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the isopropylamino group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide: This compound shares structural similarities but features a thiazole ring instead of a benzene ring.
2-Amino-1,4-benzenedisulfonic acid: Another sulfonic acid derivative with two sulfonic acid groups and an amino group.
Uniqueness: 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a sulfonic acid group and an isopropylamino group makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
80071-59-6 |
|---|---|
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
4-(propan-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)10-8-3-5-9(6-4-8)14(11,12)13/h3-7,10H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
CQRJBGVRCUHROE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


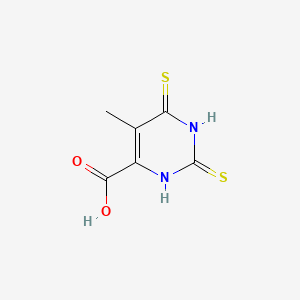


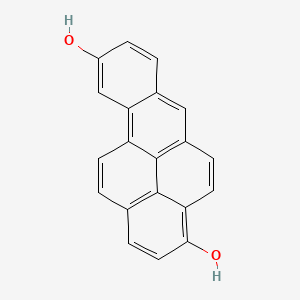
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
